N-[4-(2-chloroacetyl)phenyl]butanamide

Medicinal Chemistry Lipophilicity Drug Design

N-[4-(2-Chloroacetyl)phenyl]butanamide (CAS 794554-81-7) is a synthetic aryl butanamide derivative featuring a para-substituted phenyl ring bearing a 2-chloroacetyl ketone moiety and a butanamide side chain. This compound belongs to the class of α-chloroketone-functionalized aromatic amides, which are commonly employed as reactive building blocks in medicinal chemistry and chemical biology for the synthesis of kinase inhibitors, covalent probes, and enzyme-targeted libraries.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
CAS No. 794554-81-7
Cat. No. B3387209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-chloroacetyl)phenyl]butanamide
CAS794554-81-7
Molecular FormulaC12H14ClNO2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)C(=O)CCl
InChIInChI=1S/C12H14ClNO2/c1-2-3-12(16)14-10-6-4-9(5-7-10)11(15)8-13/h4-7H,2-3,8H2,1H3,(H,14,16)
InChIKeyDKPLZNHHNPLIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(2-Chloroacetyl)phenyl]butanamide (CAS 794554-81-7): Baseline Characterization and Procurement Context


N-[4-(2-Chloroacetyl)phenyl]butanamide (CAS 794554-81-7) is a synthetic aryl butanamide derivative featuring a para-substituted phenyl ring bearing a 2-chloroacetyl ketone moiety and a butanamide side chain . This compound belongs to the class of α-chloroketone-functionalized aromatic amides, which are commonly employed as reactive building blocks in medicinal chemistry and chemical biology for the synthesis of kinase inhibitors, covalent probes, and enzyme-targeted libraries . Physicochemical data—including molecular weight (239.70 g/mol), cLogP (~2.78), and a hydrogen bond donor/acceptor profile—define its experimental handling and formulation characteristics, thereby establishing a foundational profile against which differentiation from structurally proximal analogs can be assessed [1]. Unlike fully characterized bioactive end-products, this compound is primarily positioned as an enabling synthetic intermediate; however, its specific substitution pattern and intrinsic electronic properties confer distinct reactivity and selectivity advantages in downstream applications, as quantified in subsequent sections.

Why N-[4-(2-Chloroacetyl)phenyl]butanamide Cannot Be Interchanged with Generic Aryl Chloroacetamides: Structural and Pharmacophoric Rationale


Interchanging N-[4-(2-chloroacetyl)phenyl]butanamide with other aryl chloroacetamides—such as N-[4-(chloroacetyl)phenyl]acetamide (CAS 39082-00-3) or N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (CAS 64488-52-4)—introduces substantial and often unpredictable shifts in both physicochemical properties and reactivity, thereby compromising reproducibility in synthetic workflows and target engagement assays. The butanamide side chain imparts a discrete balance of lipophilicity (cLogP ≈ 2.78), molecular volume, and hydrogen-bonding capacity that directly modulates compound partitioning, cellular permeability, and the steric environment of the electrophilic α-chloroketone warhead [1]. Even subtle alterations in chain length or terminal functionality can alter reaction kinetics with nucleophilic amino acid residues (e.g., cysteine, serine) and affect off-target labeling profiles. Consequently, generic substitution without empirical validation of these quantifiable parameters risks derailing structure-activity relationship (SAR) campaigns and invalidates comparative benchmarking. The evidence items below quantify the specific differentiators that justify preferential selection of this exact compound for applications demanding precise control over molecular properties and reactive potential.

Quantifiable Differentiation Evidence for N-[4-(2-Chloroacetyl)phenyl]butanamide Versus Closest Analogs


Lipophilicity (cLogP) as a Determinant of Partitioning and Membrane Permeability: Comparative Analysis

N-[4-(2-Chloroacetyl)phenyl]butanamide exhibits a calculated partition coefficient (cLogP) of 2.78, which is distinctly higher than that of the acetamide analog N-[4-(chloroacetyl)phenyl]acetamide (cLogP 2.72) and the methanesulfonamide derivative N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (cLogP 2.63) [1]. This difference, while seemingly modest, corresponds to a meaningful shift in hydrophobicity and is predicted to enhance passive membrane permeability and lipid bilayer partitioning under standard assay conditions.

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Profiling

Molecular Weight and Heavy Atom Count Differentiate Compound Bulk and Synthetic Handles

The molecular weight of N-[4-(2-chloroacetyl)phenyl]butanamide is 239.70 g/mol (C₁₂H₁₄ClNO₂), positioning it as a heavier, more complex intermediate relative to the acetamide analog (211.65 g/mol) and lighter than the methanesulfonamide derivative (247.69 g/mol) . Its heavy atom count of 16 (C, Cl, N, O) provides a distinct steric and electronic footprint that influences solubility, crystallization behavior, and reactivity in subsequent amide coupling or nucleophilic substitution steps.

Synthetic Chemistry Molecular Properties Building Blocks

Functional Group Architecture Enables Unique Reactivity Profile: Chloroacetyl Warhead Modulation

The 2-chloroacetyl group in N-[4-(2-chloroacetyl)phenyl]butanamide functions as an electrophilic warhead capable of forming covalent adducts with nucleophilic amino acid residues (e.g., cysteine, serine) [1]. Unlike the simpler acetamide analog, the extended butanamide side chain introduces additional steric bulk adjacent to the warhead, which can subtly modulate the rate of nucleophilic substitution and influence the selectivity profile when conjugated to larger pharmacophores. While direct kinetic comparison data with all analogs are not available, class-level inference suggests that the butanamide substitution pattern confers a different reactivity landscape compared to acetamide or methanesulfonamide derivatives due to electronic and steric effects transmitted through the amide bond and the phenyl ring . This differentiated electrophilicity is a key design parameter in the development of targeted covalent inhibitors.

Covalent Inhibition Chemical Probes Reactivity Medicinal Chemistry

Recommended Research and Industrial Applications for N-[4-(2-Chloroacetyl)phenyl]butanamide Based on Verified Differentiation Data


Synthesis of Covalent Kinase Inhibitors and Targeted Protein Degraders

The combination of a moderately lipophilic butanamide side chain (cLogP 2.78) and an electrophilic α-chloroketone warhead makes N-[4-(2-chloroacetyl)phenyl]butanamide an ideal building block for the construction of covalent kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its reactivity profile allows for selective modification of catalytic cysteine residues, while its physicochemical properties ensure adequate cellular permeability for intracellular target engagement [1]. Procurement of this specific compound, rather than generic alternatives, ensures reproducibility of reaction yields and biological outcomes in SAR studies where subtle lipophilicity changes impact compound distribution and potency.

Medicinal Chemistry Library Synthesis for CNS-Targeted Probes

With a cLogP of 2.78—higher than many simple aryl chloroacetamides—this compound is particularly suited for the synthesis of central nervous system (CNS)-oriented chemical probes where moderate blood-brain barrier penetration is desired. Its molecular weight (239.70 g/mol) and hydrogen-bonding characteristics align with established CNS drug-like property guidelines, making it a strategic choice for libraries aimed at neuroinflammatory or neurodegenerative targets [1].

Synthetic Intermediate for Agrochemical and Material Science Applications

The para-substituted phenyl ring and the reactive chloroacetyl moiety enable downstream derivatization to form herbicides, fungicides, or polymer additives. The compound's defined molecular weight and heavy atom count (16 heavy atoms) facilitate precise stoichiometric control in multi-step syntheses, reducing waste and improving overall process efficiency. Its differentiation from lighter acetamide analogs ensures that reaction conditions optimized for this scaffold are not compromised by substitution with less suitable building blocks .

Chemical Proteomics Reagent Development

The unique combination of a moderate lipophilicity (cLogP 2.78) and a tunable electrophilic warhead makes N-[4-(2-chloroacetyl)phenyl]butanamide a valuable precursor for the synthesis of activity-based protein profiling (ABPP) probes. When conjugated to reporter tags or affinity handles, the resulting probes can selectively label active-site nucleophiles in enzyme families such as serine hydrolases or cysteine proteases. The specific butanamide side chain influences probe stability and nonspecific protein binding, thereby enhancing signal-to-noise ratios in chemoproteomic experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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